3,4-Hexanedione
Overview
Description
3,4-Hexanedione is an organic compound with the molecular formula C6H10O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its pungent, unpleasant odor reminiscent of butter and a taste similar to that of diacetyl . It is also referred to as hexane-3,4-dione or bipropionyl .
Mechanism of Action
Target of Action
It’s known that similar compounds like 2,5-hexanedione interact with nerve cells, causing neuronal apoptosis .
Mode of Action
It’s known that similar compounds like 2,5-hexanedione induce neuronal apoptosis . This process involves the activation of apoptotic signaling pathways, which lead to programmed cell death .
Biochemical Pathways
Similar compounds like 2,5-hexanedione have been shown to affect the prongf/p75ntr and jnk pathways, leading to neuronal apoptosis .
Pharmacokinetics
It’s known that 3,4-hexanedione is a liquid at room temperature with a boiling point of 131°c . It has a density of 0.939 g/mL at 25°C , suggesting that it could be absorbed and distributed in the body following exposure.
Result of Action
Similar compounds like 2,5-hexanedione have been shown to induce neuronal apoptosis, leading to nerve injury .
Action Environment
It’s known that this compound is used as a constituent of synthetic flavoring agents , suggesting that its action and stability could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . Another method involves heating and oxidizing propionoin at temperatures between 90-120°C in a trivalent ferric salt aqueous solution .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Hexanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogens and other substituents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3,4-Hexanedione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research is ongoing into its potential therapeutic applications and its role in disease mechanisms.
Comparison with Similar Compounds
2,5-Hexanedione: Another diketone with similar neurotoxic properties.
2,3-Hexanedione: A structural isomer with different chemical properties.
2,4-Hexanedione: Another structural isomer with distinct reactivity.
Uniqueness: 3,4-Hexanedione is unique due to its specific structure and the resulting chemical and biological properties. Its ability to form Schiff bases and pyrroles makes it particularly interesting for research into neurotoxicity and protein interactions .
Properties
IUPAC Name |
hexane-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047681 | |
Record name | 3,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow oil | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 125.00 °C. @ 760.00 mm Hg | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.950 (20°) | |
Record name | 3,4-Hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4437-51-8 | |
Record name | 3,4-Hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Hexane dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-HEXANEDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23255 | |
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Record name | 3,4-Hexanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3,4-Hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-3,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4NPR5VGD | |
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Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
Record name | 3,4-Hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-hexanedione?
A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various techniques are employed for characterization, including IR, UV-VIS, NMR (~1H NMR and ~(13)C NMR) [], and mass spectrometry (MS) [, ].
Q3: How is this compound formed in food?
A3: this compound is formed as an intermediate in the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking at high temperatures. []
Q4: Can this compound be synthesized through chemical means?
A4: Yes, this compound can be synthesized using propanal as the starting material. The process involves a two-step reaction, starting with the self-condensation of propanal to form propionoin, followed by oxidation with hydrogen peroxide in the presence of iron(II) sulfate to yield this compound. []
Q5: How does this compound interact with amino acids?
A5: Research suggests this compound interacts with cysteine under wine-like conditions (pH 3.5, 20 ± 2 °C, 12% ethanol/water) to produce various 5-membered heterocyclic compounds. This reaction is thought to contribute to the aroma profile of certain wines. [] Furthermore, studies using labeled alanine in a model system revealed that this compound can be formed through a chain elongation process involving sugar-derived α-dicarbonyl compounds and alanine. The proposed mechanism involves decarboxylative aldol addition reactions. []
Q6: Does this compound interact with any proteins?
A6: Studies have demonstrated that this compound inhibits the mitochondrial oxoglutarate carrier (OGC). This inhibition is thought to involve the interaction of this compound with an essential arginine residue within or near the substrate-binding site of the OGC. [] This interaction may contribute to the cytotoxic effects of this compound. []
Q7: How does this compound induce cell death?
A7: Research suggests this compound may induce apoptosis-like cell death by inhibiting the oxoglutarate carrier (OGC), which could lead to the release of apoptosis-inducing factor (AIF). [] This mechanism requires further investigation.
Q8: Are there any known long-term effects of this compound exposure?
A8: Currently, there is limited data on the long-term effects of this compound exposure in humans. Further research is needed to assess potential chronic toxicity.
Q9: Can this compound be used in chemical synthesis?
A9: Yes, this compound can act as a substrate in thiazolium-catalyzed Stetter reactions, enabling the conjugate addition of propionyl anions to α,β-unsaturated acceptors. []
Q10: Is this compound used in any biocatalytic reactions?
A10: Research shows that the butanediol dehydrogenase enzyme from Bacillus clausii DSM 8716T can reduce this compound to its corresponding α-hydroxy ketone and vicinal diol. [] This enzymatic reduction demonstrates the potential application of this compound in biocatalytic synthesis.
Q11: How is this compound typically quantified in complex mixtures?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in various matrices, including food and biological samples. [, , ]
Q12: Are there any specific methods for analyzing this compound in beverages?
A12: Yes, a method employing vortex-assisted liquid-liquid microextraction (VALLME) coupled with high-performance liquid chromatography-diode array detector (HPLC-DAD) has been developed for the simultaneous determination of this compound, glyoxal, and methylglyoxal in various beverages. []
Q13: Has this compound been investigated for its use in material science?
A13: Studies have used this compound as a probe molecule to investigate diffusion behavior in polymer solutions. [] These findings contribute to our understanding of polymer dynamics and could inform the development of novel materials.
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